2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile
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Overview
Description
2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile is an organic compound that features a benzo[d]oxazole ring fused with a phenylsulfonyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile typically involves multi-step organic reactions. One possible route could include the formation of the benzo[d]oxazole ring followed by the introduction of the phenylsulfonyl group and the acetonitrile moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzo[d]oxazole derivatives or phenylsulfonyl-containing molecules. Examples could be:
- 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(methylsulfonyl)acetonitrile
- 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetate
Uniqueness
What sets 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile apart is its specific combination of functional groups, which may confer unique reactivity and properties. This uniqueness could be leveraged in designing new compounds with tailored characteristics for specific applications.
Properties
Molecular Formula |
C15H10N2O3S |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2E)-2-(benzenesulfonyl)-2-(3H-1,3-benzoxazol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C15H10N2O3S/c16-10-14(21(18,19)11-6-2-1-3-7-11)15-17-12-8-4-5-9-13(12)20-15/h1-9,17H/b15-14+ |
InChI Key |
AYTLAJIHMVIRKN-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/2\NC3=CC=CC=C3O2)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C2NC3=CC=CC=C3O2)C#N |
Origin of Product |
United States |
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